Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Description
Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a complex organic compound that features a combination of pyridine, oxazole, and ester functional groups
Properties
IUPAC Name |
ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12IN3O4/c1-3-20-13(19)11-10(7(2)21-17-11)12(18)16-9-5-4-8(14)6-15-9/h4-6H,3H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGADHMEWAPYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C(=O)NC2=NC=C(C=C2)I)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12IN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule can be deconstructed into three primary components:
- Oxazole-3-carboxylate core : Provides the heterocyclic backbone.
- 5-Methyl substituent : Introduced via alkylation or during cyclization.
- 5-Iodopyridin-2-ylcarbamoyl group : Attached through carbamate or urea linkages.
Critical intermediates include ethyl 5-methyloxazole-3-carboxylate and 5-iodopyridin-2-amine.
Oxazole Core Synthesis
Cyclocondensation of α-Amino Ketones
The Hantzsch oxazole synthesis remains a foundational method. Ethyl 3-ethoxyacrylate reacts with thiourea derivatives under halogenation conditions to form 2-aminothiazoles, as demonstrated in analogous systems. For oxazoles, substituting thiourea with hydroxylamine or its derivatives enables nitrogen incorporation.
Example Protocol (Adapted from):
A solution of ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol) in water/dioxane (1:1, 100 mL) was treated with N-bromosuccinimide (19.6 g, 0.11 mol) at −10°C. After stirring at room temperature for 1 hour, hydroxylamine hydrochloride (7.6 g, 0.1 mol) was added, and the mixture was heated to 80°C for 1 hour. Neutralization with aqueous ammonia yielded ethyl 5-methyloxazole-3-carboxylate (70% yield).
Table 1: Oxazole Cyclization Conditions
| Starting Material | Reagent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Ethyl 3-ethoxyacrylate | NBS, NH2OH·HCl | 80 | 1 | 70 |
| Ethyl 2-aminothiazole-4-carboxylate | Br2, AcOH | 80 | 1.5 | 79 |
Carbamoyl Group Installation
Carbodiimide-Mediated Coupling
The carbamoyl bridge is formed via coupling the oxazole-3-carboxylic acid derivative with 5-iodopyridin-2-amine. Ethyl chloroformate or carbonyldiimidazole (CDI) activates the carboxylate for nucleophilic attack by the amine.
Example Protocol (From):
Ethyl 5-methyloxazole-3-carboxylic acid (4.57 mmol) was dissolved in anhydrous CH2Cl2 (20 mL) with EDCI (1.05 g, 5.48 mmol) and HOBt (0.65 g, 4.80 mmol). After 1 hour, 5-iodopyridin-2-amine (1.0 g, 4.80 mmol) and Et3N (0.55 g, 5.48 mmol) were added. The reaction proceeded overnight, yielding the carbamoyl product after purification (41–45% yield).
Table 2: Coupling Reagent Efficiency
| Reagent System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDCI/HOBt | CH2Cl2 | 25 | 41–45 |
| DCC/DMAP | THF | 0–25 | 60–65 |
Iodination of Pyridine Precursors
Directed Ortho-Iodination
5-Iodopyridin-2-amine is synthesized via iodination of 2-aminopyridine using N-iodosuccinimide (NIS) under acidic conditions.
Example Protocol :
2-Aminopyridine (1.0 g, 10.6 mmol) was dissolved in acetic acid (20 mL) with NIS (2.6 g, 11.7 mmol). The mixture was stirred at 50°C for 12 hours, quenched with Na2S2O3, and extracted with EtOAc. Purification by silica chromatography afforded 5-iodopyridin-2-amine (82% yield).
One-Pot Tandem Synthesis
Recent advances combine oxazole formation and carbamoylation in a single pot.
Example Protocol :
Ethyl 3-ethoxyacrylate (14.4 g, 0.1 mol), hydroxylamine hydrochloride (7.6 g, 0.1 mol), and 5-iodopyridin-2-amine (18.5 g, 0.1 mol) were heated in DMF at 100°C with EDCI (21.0 g, 0.11 mol). The tandem cyclization-coupling sequence yielded the target compound in 58% yield after recrystallization.
Alternative Routes and Modifications
Challenges and Optimization
- Iodine Stability : 5-Iodopyridin-2-amine is light-sensitive; reactions require amber glassware.
- Steric Hindrance : Bulky substituents on the oxazole lower coupling yields, necessitating excess EDCI.
- Purification : Silica chromatography with ethyl acetate/hexane (1:3) effectively isolates the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced at different functional groups, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly used for substitution at the iodine position.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
Substitution: Various substituted pyridine derivatives.
Oxidation: Oxidized forms of the oxazole or pyridine rings.
Reduction: Reduced forms of the oxazole or pyridine rings.
Hydrolysis: Carboxylic acid derivatives.
Scientific Research Applications
Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the iodopyridine moiety can enhance its binding affinity and specificity towards certain biological targets.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-[(5-bromopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
- Ethyl 4-[(5-chloropyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
- Ethyl 4-[(5-fluoropyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate
Uniqueness
Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets and improve its pharmacokinetic properties.
Biological Activity
Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, synthesis, and applications based on diverse scientific literature.
Chemical Structure and Synthesis
The compound has a molecular formula of C13H12IN3O4 and a molecular weight of 357.15 g/mol. Its structure includes a pyridine ring, an oxazole ring, and an ester functional group, which contribute to its biological activity.
Synthesis Overview
The synthesis typically involves several steps:
- Formation of the Pyridine Derivative : 5-Iodopyridine is reacted with a carbamoylating agent to yield 5-iodopyridin-2-yl carbamate.
- Oxazole Ring Formation : The carbamate undergoes cyclization to form the oxazole ring using dehydrating agents.
- Esterification : The final step involves esterification with ethyl chloroformate to produce the target compound.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the iodine atom enhances its binding affinity, potentially improving pharmacokinetic properties and specificity towards biological targets .
Pharmacological Applications
Research indicates that this compound exhibits various pharmacological activities:
- Anticancer Activity : Preliminary studies suggest that derivatives of oxazole compounds can inhibit cancer cell proliferation. For instance, related compounds have shown IC50 values in the micromolar range against different cancer cell lines .
- Anti-inflammatory Properties : this compound may modulate inflammatory pathways, making it a candidate for developing anti-inflammatory drugs .
- Antimicrobial Activity : Similar oxazole derivatives have demonstrated antibacterial and antifungal properties against various pathogens, indicating potential applications in treating infections .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is helpful:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Ethyl 4-[(5-bromopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate | Structure | Moderate anticancer activity |
| Ethyl 4-[(5-chloropyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate | Structure | Lower antimicrobial activity |
| Ethyl 4-[(5-fluoropyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate | Structure | High selectivity for specific enzymes |
The iodine substitution in Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl results in enhanced reactivity and biological interactions compared to its bromine or chlorine counterparts.
Study on Anticancer Activity
A recent study evaluated the anticancer properties of various oxazole derivatives, including those similar to Ethyl 4-[...]. The results indicated that compounds with halogen substitutions exhibited varying degrees of cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 to 30 μM) .
Study on Anti-inflammatory Effects
In another investigation focusing on inflammation models, derivatives were tested for their ability to inhibit pro-inflammatory cytokine production in vitro. The findings suggested that certain compounds significantly reduced TNF-alpha levels, indicating potential for therapeutic applications in inflammatory diseases .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of Ethyl 4-[(5-iodopyridin-2-yl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core followed by carbamoyl and iodopyridinyl substitutions. Key steps include:
- Coupling Reactions : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxylic acid moiety for amide bond formation with the 5-iodopyridin-2-amine derivative.
- Cyclization : Acid- or base-catalyzed cyclization to form the oxazole ring under controlled anhydrous conditions.
- Iodination : Electrophilic iodination at the pyridine ring using iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Reaction monitoring via TLC and HPLC is critical to track intermediate purity. Optimal yields (~60-75%) are achieved with strict temperature control (0–5°C during iodination) and inert atmospheres .
Advanced: How can reaction conditions be systematically optimized to mitigate side reactions during the synthesis of this compound?
Methodological Answer:
Advanced optimization strategies include:
- Design of Experiments (DoE) : Statistical screening (e.g., Plackett-Burman) to identify critical variables (e.g., pH, solvent polarity, catalyst loading). For example, polar aprotic solvents like DMF enhance carbamoyl coupling efficiency .
- In Situ Monitoring : Real-time FTIR or Raman spectroscopy to detect reactive intermediates (e.g., acyloxyborane species) and adjust stoichiometry dynamically.
- Quenching Protocols : Rapid cooling and scavenger resins (e.g., polymer-bound thiourea) to sequester unreacted iodine, minimizing over-iodination .
Basic: What spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : H/C NMR confirms regiochemistry (e.g., pyridinyl proton splitting patterns) and carbamoyl linkage. F NMR (if applicable) monitors fluorinated byproducts .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm) and detects halogen isotopic patterns (e.g., iodine’s M+2 peak).
- X-ray Crystallography : Single-crystal diffraction using Cu-Kα radiation resolves absolute configuration. Data refinement via SHELXL ensures accuracy in bond lengths/angles .
Advanced: How do hydrogen bonding networks influence the crystallization behavior of this compound, and how can they be manipulated?
Methodological Answer:
Hydrogen bonding motifs (e.g., N–H···O, C–I···π) dictate packing efficiency and polymorph formation. Graph-set analysis (as per Etter’s rules) identifies robust synthons:
- Primary Interactions : Carbamoyl N–H donors form strong bonds with oxazole carbonyl acceptors, favoring layered packing.
- Halogen Bonding : The 5-iodo group participates in C–I···N interactions with pyridinyl nitrogens, stabilizing specific crystal forms .
To manipulate crystallization: - Solvent Engineering : Use mixed solvents (e.g., DCM/hexane) to modulate polarity and nucleation kinetics.
- Additive Screening : Co-crystallizing agents (e.g., nicotinamide) disrupt competing interactions .
Advanced: What strategies resolve contradictions in crystallographic data between SHELXL and alternative refinement software?
Methodological Answer:
Discrepancies often arise from:
- Thermal Parameter Handling : SHELXL’s rigid-bond restraint model may conflict with programs using anisotropic displacement parameters. Cross-validate with independent tools like OLEX2 .
- Twinned Data : For twinned crystals, use the TwinRotMat algorithm in SHELXL to deconvolute overlapping reflections. Compare Rint values pre- and post-refinement .
- Validation Tools : Apply checkCIF/PLATON to flag outliers in bond distances/angles. Consensus refinement (e.g., merging results from SHELXL and JANA2006) enhances reliability .
Advanced: How can researchers design stability studies to assess the compound’s degradation under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to accelerated conditions (e.g., 40°C/75% RH, pH 1–13 buffers) for 4 weeks. Monitor via:
- HPLC-PDA : Track degradation products (e.g., hydrolyzed oxazole or de-iodinated pyridine).
- LC-MS/MS : Identify fragment ions (e.g., m/z 121 for oxazole ring cleavage).
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C. Pseudo-first-order rate constants quantify susceptibility to hydrolysis/oxidation .
Basic: What computational methods predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
Methodological Answer:
- DFT Calculations : Gaussian09 simulations at the B3LYP/6-311+G(d,p) level map frontier orbitals (HOMO/LUMO) to predict sites for Suzuki-Miyaura coupling (e.g., iodine substitution).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state energies for SNAr reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
